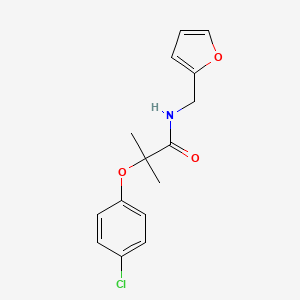![molecular formula C15H11ClN4 B5802153 2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazobenzimidazole family and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine involves the activation of the protein kinase R-like endoplasmic reticulum kinase (PERK) pathway. This pathway is involved in the cellular stress response and regulates protein synthesis and cell survival. Activation of the PERK pathway by this compound leads to the inhibition of protein synthesis and induces cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the PERK pathway. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine in lab experiments include its potent anti-cancer properties and its ability to modulate the immune system. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
For research on 2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine include the development of more efficient synthesis methods and the optimization of its therapeutic potential. Additionally, further studies are needed to determine its potential use in combination with other anti-cancer agents and to investigate its potential use in other fields of medicine such as autoimmune diseases and inflammation.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine involves the reaction of 4-chloroaniline with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to form the final product.
Scientific Research Applications
2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-11-7-5-10(6-8-11)12-9-19-13-3-1-2-4-14(13)20(17)15(19)18-12/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDAJQSNFXERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3N2N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)



![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)